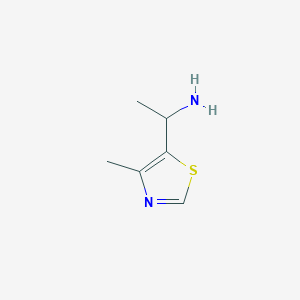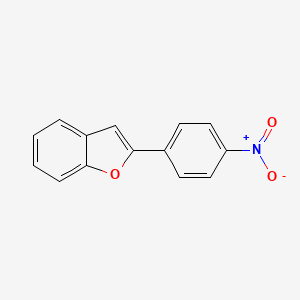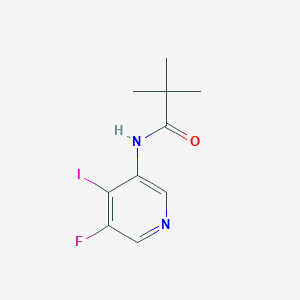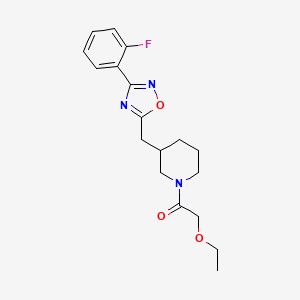![molecular formula C24H22N2O2 B2389055 2-(4-methylphenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole CAS No. 325474-01-9](/img/structure/B2389055.png)
2-(4-methylphenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylphenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole, commonly known as MMN-1, is a novel compound that has been synthesized for scientific research purposes. This compound belongs to the class of indole-based molecules and has shown promising results in various studies.
Mechanism of Action
The exact mechanism of action of MMN-1 is not fully understood. However, studies suggest that MMN-1 exerts its anti-cancer activity by inhibiting the activity of the enzyme topoisomerase II alpha, which is essential for DNA replication and cell division. MMN-1 has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, MMN-1 can inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
MMN-1 has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells. MMN-1 can also reduce the production of pro-inflammatory cytokines and prevent neuronal cell death. Furthermore, MMN-1 can inhibit the activity of enzymes such as topoisomerase II alpha and cyclooxygenase-2.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MMN-1 in lab experiments is its ability to inhibit the activity of topoisomerase II alpha, which is essential for DNA replication and cell division. This makes MMN-1 a potential candidate for developing anti-cancer drugs. However, one of the limitations of using MMN-1 is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on MMN-1. One of the areas of research is to explore the potential of MMN-1 as an anti-cancer drug. Further studies are needed to investigate the efficacy of MMN-1 in different types of cancer cells and to understand its mechanism of action. Another area of research is to explore the neuroprotective effects of MMN-1 and its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to improve the solubility of MMN-1 and to develop more efficient methods for its synthesis.
In conclusion, MMN-1 is a novel compound that has shown promising results in various scientific research studies. Its potential therapeutic applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of MMN-1 and to explore its use in various fields of medicine.
Synthesis Methods
The synthesis of MMN-1 involves the reaction between 2-nitro-1-(4-methylphenyl)ethanone and 4-methylphenylhydrazine in the presence of a catalyst such as sodium acetate. The reaction results in the formation of MMN-1 as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
MMN-1 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells. MMN-1 has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, MMN-1 has been found to have neuroprotective effects and can prevent neuronal cell death.
properties
IUPAC Name |
2-(4-methylphenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-16-7-11-18(12-8-16)21(15-26(27)28)23-20-5-3-4-6-22(20)25-24(23)19-13-9-17(2)10-14-19/h3-14,21,25H,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFRTPOLTDXMDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide](/img/structure/B2388979.png)



![2-[[2-(5-Fluoro-2-methoxyphenyl)phenyl]methyl]piperidine](/img/structure/B2388988.png)
![2-[2-amino-4-ethyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-chlorobenzyl)acetamide](/img/structure/B2388990.png)
![2-[3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide](/img/structure/B2388991.png)
![3-(4-chlorophenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2388992.png)
![N-(2,4-dimethoxyphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2388993.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2388995.png)